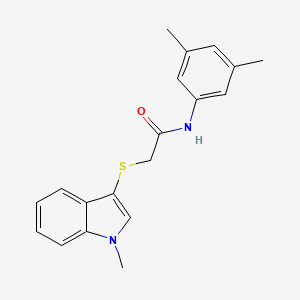

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, also known as DIMSA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DIMSA is a sulfanylacetamide derivative that has been synthesized using various methods, including the reaction of 3,5-dimethylphenyl isothiocyanate with 1-methylindole-3-carboxylic acid, followed by amidation with glycine.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

A study by Siddiqui et al. (2014) highlights the synthesis of derivatives related to N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide, specifically focusing on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These compounds showed potential as antibacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of the α-chymotrypsin enzyme. The study also involved molecular docking and cytotoxicity studies, indicating the less cytotoxic nature of these compounds (Siddiqui et al., 2014).

Sulfamoylation Method Development

Okada et al. (2000) developed an efficient method for the sulfamoylation of a hydroxyl group, which could be relevant in the synthesis of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. This method achieved higher yields without a base and could be applied to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).

Inhibition of Neurotransmitter Receptors

Lu et al. (2001) studied Dimethyl sulfoxide (DMSO), which is used as a solvent in experimental studies involving compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide. DMSO was found to inhibit glutamate responses in hippocampal neurons and could prevent excitotoxic death of neurons. This has implications for its use as a solvent in studies involving glutamatergic neurotransmission (Lu & Mattson, 2001).

Biological Screening and Fingerprint Applications

Khan et al. (2019) focused on derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which bear structural similarity to the compound . These derivatives were screened for antibacterial, antifungal, and anthelmintic activities. Some showed significant biological activities, and one compound demonstrated potential in latent fingerprint analysis, indicating its application in forensic science (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Glutaminase Inhibitors in Pharmacological Evaluation

Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as inhibitors of kidney-type glutaminase. This study is relevant for understanding how modifications of compounds like N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide can lead to potential therapeutic agents. One analog showed similar potency and better solubility compared to the reference compound (Shukla et al., 2012).

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-13-8-14(2)10-15(9-13)20-19(22)12-23-18-11-21(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWVVNGFINKMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2882193.png)

![Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2882194.png)

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)

![7-(3-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882206.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)

![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)

![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-(m-tolyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2882212.png)